molecular formula C9H11FN6O4 B14034292 4-amino-1-[(2R,3S,4S,5R)-5-azido-4-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one

4-amino-1-[(2R,3S,4S,5R)-5-azido-4-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one

Cat. No.: B14034292
M. Wt: 286.22 g/mol
InChI Key: PCPGVUKMIADCCP-WIXLMEMESA-N
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Description

4-amino-1-[(2R,3S,4S,5R)-5-azido-4-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an azido group, a fluoro group, and multiple hydroxyl groups attached to a tetrahydrofuran ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 4-amino-1-[(2R,3S,4S,5R)-5-azido-4-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:

    Formation of the tetrahydrofuran ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring with the desired stereochemistry.

    Introduction of the azido group: The azido group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by an azide ion.

    Hydroxylation: The hydroxyl groups are introduced through oxidation reactions, typically using reagents like osmium tetroxide or hydrogen peroxide.

Industrial production methods for this compound would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-amino-1-[(2R,3S,4S,5R)-5-azido-4-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The azido group can be reduced to an amine using hydrogenation or Staudinger reduction.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as thiols or amines, under suitable conditions.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex structures.

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), sodium azide, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-amino-1-[(2R,3S,4S,5R)-5-azido-4-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential as a biochemical probe, particularly in the study of enzyme mechanisms and protein interactions.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 4-amino-1-[(2R,3S,4S,5R)-5-azido-4-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors. The hydroxyl groups can form hydrogen bonds with biological macromolecules, stabilizing the compound’s interaction with its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds to 4-amino-1-[(2R,3S,4S,5R)-5-azido-4-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one include:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H11FN6O4

Molecular Weight

286.22 g/mol

IUPAC Name

4-amino-1-[(5R)-5-azido-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H11FN6O4/c10-6-5(18)7(20-9(6,3-17)14-15-12)16-2-1-4(11)13-8(16)19/h1-2,5-7,17-18H,3H2,(H2,11,13,19)/t5?,6?,7?,9-/m1/s1

InChI Key

PCPGVUKMIADCCP-WIXLMEMESA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)C2C(C([C@](O2)(CO)N=[N+]=[N-])F)O

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])F)O

Origin of Product

United States

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